molecular formula C11H15NO4S B259904 Ethyl 3-[(ethylsulfonyl)amino]benzoate

Ethyl 3-[(ethylsulfonyl)amino]benzoate

Cat. No.: B259904
M. Wt: 257.31 g/mol
InChI Key: GNWRCSFNKXOFME-UHFFFAOYSA-N
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Description

Ethyl 3-[(ethylsulfonyl)amino]benzoate is a benzoic acid derivative featuring an ethyl ester group at the carboxylic acid position and a sulfonamide substituent at the benzene ring’s 3-position. The sulfonamide group consists of an ethylsulfonyl moiety (-SO₂-C₂H₅) bonded to a nitrogen atom. This compound’s molecular formula is C₁₁H₁₅NO₄S, with a molecular weight of 257.3 g/mol. The synthesis likely involves sulfonylation of 3-aminobenzoic acid derivatives followed by esterification, a methodology analogous to procedures for related esters .

Properties

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

ethyl 3-(ethylsulfonylamino)benzoate

InChI

InChI=1S/C11H15NO4S/c1-3-16-11(13)9-6-5-7-10(8-9)12-17(14,15)4-2/h5-8,12H,3-4H2,1-2H3

InChI Key

GNWRCSFNKXOFME-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)CC

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)CC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes References
This compound C₁₁H₁₅NO₄S 257.3 Ethyl benzoate, ethylsulfonamide Research compound -
Ethyl 3-{[6-(4-methylpiperidine-1-sulfonyl)quinolin-2-yl]amino}benzoate C₂₄H₂₇N₃O₄S 453.56 Benzoate ester, quinoline, piperidine-sulfonamide Pharmaceutical candidate (heterocyclic targeting)
Ethyl 4-[[2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate C₂₆H₂₃FN₂O₅S 494.54 Benzoate ester, indole-sulfonylacetyl Research chemical (complex binding motifs)
Metsulfuron methyl ester (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) C₁₄H₁₅N₅O₆S 381.36 Benzoate ester, triazine, sulfonylurea Herbicide (ALS inhibitor)
Ethyl 4-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate C₁₈H₁₉FN₂O₅S 394.42 Benzoate ester, methylsulfonyl glycyl Unspecified (fluorine-enhanced bioactivity)

Key Comparative Insights

Molecular Complexity and Substituent Effects

  • This compound has a relatively simple structure compared to analogues like Ethyl 3-{[6-(4-methylpiperidine-1-sulfonyl)quinolin-2-yl]amino}benzoate (), which incorporates a quinoline-piperidine scaffold. The latter’s extended aromatic system and heterocyclic substituent likely enhance binding to biological targets but reduce solubility .
  • Metsulfuron methyl ester () features a sulfonylurea bridge and triazine ring, critical for herbicidal activity via acetolactate synthase (ALS) inhibition. The target compound lacks this urea linkage, suggesting divergent applications .

Functional Group Impact on Physicochemical Properties

  • The ethylsulfonamide group in the target compound provides moderate polarity, balancing the lipophilic ethyl ester. In contrast, Ethyl 4-[[2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate () contains a bulkier indole-sulfonylacetyl group, which may hinder membrane permeability but improve receptor affinity .
  • Ethyl 4-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate () introduces fluorine, which often enhances metabolic stability and bioavailability in pharmaceuticals. The methylsulfonyl group here is part of a glycine linker, differing from the direct sulfonamide bond in the target compound .

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